molecular formula C20H20N4O3 B3014761 (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2035004-70-5

(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B3014761
CAS No.: 2035004-70-5
M. Wt: 364.405
InChI Key: GXRVCMRUYGQMQE-RMKNXTFCSA-N
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Description

(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a synthetic organic compound characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable carbonyl compound.

    Synthesis of the Piperidine Derivative: The piperidine ring is often prepared via a cyclization reaction starting from a linear precursor containing the necessary functional groups.

    Coupling Reactions: The methoxyphenyl group is introduced through a coupling reaction, such as a Heck or Suzuki coupling, involving a halogenated phenyl derivative and a suitable palladium catalyst.

    Final Assembly: The final step involves the coupling of the piperidine derivative with the pyrazine ring, typically using an esterification or amidation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the acrylate moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of their activities. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((1-(3-(4-hydroxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
  • (E)-3-((1-(3-(4-chlorophenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
  • (E)-3-((1-(3-(4-methylphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Uniqueness

The uniqueness of (E)-3-((1-(3-(4-methoxyphenyl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-[1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-26-16-7-4-15(5-8-16)6-9-19(25)24-12-2-3-17(14-24)27-20-18(13-21)22-10-11-23-20/h4-11,17H,2-3,12,14H2,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRVCMRUYGQMQE-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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